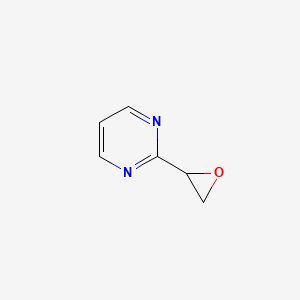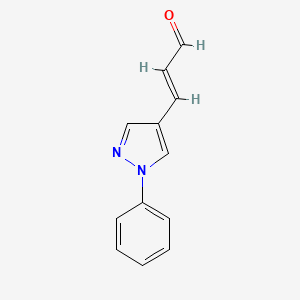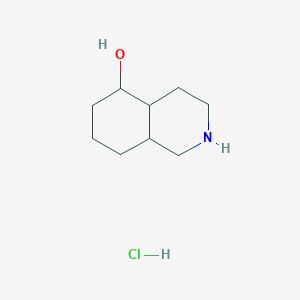
2-(Oxiran-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxiran-2-yl)pyrimidine is a heterocyclic compound that features both an epoxide and a pyrimidine ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry. The pyrimidine ring is a common scaffold in many biologically active compounds, while the epoxide group is highly reactive, allowing for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-yl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the epoxide group. One common method is the cyclization of appropriate precursors under basic conditions. For example, a reaction between a pyrimidine derivative and an epoxide precursor in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The key to industrial synthesis is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxiran-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form diols or reduction to form alcohols, depending on the reagents and conditions used.
Cycloaddition Reactions: The epoxide group can participate in cycloaddition reactions, forming more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and alcohols. Typical conditions involve room temperature to moderate heating.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, diols, and alcohols, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
2-(Oxiran-2-yl)pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Oxiran-2-yl)pyrimidine involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-(Oxiran-2-yl)pyrimidine can be compared with other similar compounds to highlight its uniqueness:
2-(Pyridin-2-yl)pyrimidine: This compound lacks the epoxide group, making it less reactive in certain chemical transformations.
2-(Oxiran-2-yl)imidazole: While similar in having an epoxide group, the imidazole ring has different electronic properties compared to the pyrimidine ring, leading to different reactivity and biological activities.
List of Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine
- 2-(Oxiran-2-yl)imidazole
- 2-(Thiophen-2-yl)pyrimidine
Propriétés
Formule moléculaire |
C6H6N2O |
|---|---|
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
2-(oxiran-2-yl)pyrimidine |
InChI |
InChI=1S/C6H6N2O/c1-2-7-6(8-3-1)5-4-9-5/h1-3,5H,4H2 |
Clé InChI |
FECUHVVZFAZUPV-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
![Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554740.png)






![2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)




![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)
